![molecular formula C12H12ClN5O2S B3015187 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034428-51-6](/img/structure/B3015187.png)
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, another common feature in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities .Scientific Research Applications
Antioxidant Properties
The synthesized compound exhibits potent antioxidant activity. Specifically, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrates antioxidant efficacy 1.5 times higher than that of ascorbic acid (vitamin C). Additionally, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one surpasses vitamin C in DPPH radical scavenging and reducing power assays .
Biological Activity
Given its unique structure, this compound may exhibit interesting biological effects. Researchers could explore its interactions with enzymes, receptors, or cellular pathways. Preliminary studies suggest that it might have cytotoxicity against cancer cell lines .
Mechanism of Action
Target of Action
The primary target of this compound is thought to be an enzyme known as Janus kinase 2 (JAK2) . JAK2 is found in some receptors on the surface of cells and is involved in the production and growth of blood cells .
Mode of Action
The compound is believed to work by blocking JAK2 . In certain conditions like myelofibrosis, JAK2 is overactivated . By inhibiting JAK2, the compound can potentially regulate the production and growth of blood cells .
Biochemical Pathways
It is known that jak2 is involved in several signaling pathways, including theJAK-STAT signaling pathway , which plays a crucial role in cell proliferation, differentiation, cell migration and apoptosis .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound might contribute to its pharmacokinetic properties . Pyrrolidine is a versatile scaffold used widely in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Result of Action
The result of the compound’s action is likely related to its inhibition of JAK2. By blocking JAK2, the compound could potentially regulate the production and growth of blood cells, thereby affecting conditions where JAK2 is overactivated .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the storage temperature and physical form of the compound can affect its stability . Furthermore, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c1-7-10(21-17-16-7)11(19)18-3-2-9(6-18)20-12-14-4-8(13)5-15-12/h4-5,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZDHBUAVLQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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